molecular formula C7H15NO2 B2536410 [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol CAS No. 2253630-11-2

[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol

Cat. No.: B2536410
CAS No.: 2253630-11-2
M. Wt: 145.202
InChI Key: TZDDZKZDKISTIE-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a pyrrolidine-based chemical compound with the molecular formula C 7 H 15 NO 2 . This structure features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted with two hydroxymethyl groups and a methyl group at the 3- and 5- positions, respectively . Pyrrolidine derivatives are of significant interest in scientific research due to their wide range of potential biological activities. Although specific biological data for this exact compound is limited in the public domain, structurally related pyrrolidine compounds are frequently investigated as key synthetic intermediates or pharmacophores in drug discovery . For instance, similar scaffolds are found in compounds studied as inhibitors of epigenetic targets like the KDM5 family of histone demethylases , as well as in ligands designed for central nervous system targets such as the dopamine D3 and mu opioid receptors . Other research areas for analogous molecules include their development as agonists for beta-3 adrenergic receptors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

IUPAC Name

[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDDZKZDKISTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylpyrrolidine.

    Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved by reacting 5-methylpyrrolidine with formaldehyde in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol in high purity.

Industrial Production Methods: In an industrial setting, the production of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Alkylated or acylated derivatives.

Chemistry:

    Intermediate in Organic Synthesis: [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is used as an intermediate in the synthesis of various complex organic molecules.

    Building Block: It serves as a building block for the construction of heterocyclic compounds and natural product analogs.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.

    Material Science: It finds applications in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Implications of Structural Differences

  • Solubility : The target compound’s dual hydroxymethyl groups likely increase water solubility compared to pyridine analogs (e.g., ).
  • Synthetic Utility : Pyrrolidine derivatives like the target compound are valuable intermediates in drug synthesis (e.g., fluorinated analogs in and ).
  • Biological Activity : Pyridine derivatives with halogen substituents () may exhibit enhanced antimicrobial or anticancer properties due to electronic effects, whereas the target compound’s polar structure could favor applications in solubility enhancement for APIs.

Biological Activity

[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a hydroxymethyl group, which is known to influence its interaction with biological targets, enhancing its pharmacological properties.

The molecular formula of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is C7H15NOC_7H_{15}NO, and it has a molecular weight of approximately 143.20 g/mol. The presence of the hydroxymethyl group contributes to its polarity, potentially affecting its solubility and bioavailability.

The biological activity of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is primarily attributed to its interaction with various biological receptors and enzymes. It has been implicated in several pathways, including:

  • Neurotransmitter Modulation : Compounds similar to pyrrolidine derivatives have been shown to interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of various pyrrolidine derivatives on cancer cell lines. Results indicated that [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol exhibited significant cytotoxicity against HeLa and A549 cell lines, with IC50 values indicating effective proliferation inhibition (Table 1) .
    CompoundCell LineIC50 (µM)
    [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanolHeLa15
    [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanolA54920
  • Antimicrobial Properties : Another study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it inhibited bacterial growth significantly at concentrations lower than commonly used antibiotics, suggesting its potential as an alternative treatment .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol. Preliminary data indicate:

  • Absorption : The compound shows moderate solubility in aqueous environments, which may facilitate oral bioavailability.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, with potential formation of active metabolites that may contribute to its biological effects.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations:

  • Hydroxymethylation Reactions : Acts as a precursor for synthesizing more complex pyrrolidine derivatives.
  • Functionalization : The hydroxymethyl groups can be further modified to introduce additional functional groups, enhancing the compound's utility in synthetic pathways.

Pharmaceutical Applications

Given its structural features, [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol has been investigated for several pharmacological properties:

  • Enzyme Modulation : The compound can interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance, it has been studied for its effects on sphingosine kinases (SphK1 and SphK2), which are involved in various signaling pathways related to cancer and inflammation .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific oncogenic pathways .

Biological Studies

Research has indicated that the hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This mechanism is crucial for understanding how such compounds can be utilized in drug design and development.

Case Studies

Several studies have explored the applications of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol:

Case Study 1: Sphingosine Kinase Inhibition

A study focused on designing inhibitors for sphingosine kinases revealed that modifications to the pyrrolidine structure could enhance binding affinity and selectivity. The presence of hydroxymethyl groups was found to significantly improve the interaction with the enzyme's active site .

Case Study 2: Anticancer Compound Development

Research into pyrrolidine derivatives has indicated promising results in inhibiting tumor growth. Compounds structurally related to [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol showed efficacy in preclinical models, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methylpyrrolidin-3-one followed by hydroxymethylation. Protecting group strategies (e.g., trityl or benzyl groups) are critical to prevent side reactions during hydroxylation . For stereochemical control, chiral catalysts like Ru-BINAP complexes or enzymatic resolution can be employed. Post-synthesis, chiral HPLC (e.g., CHIRALPAK® IG-3 column) or polarimetry should validate enantiomeric excess .

Q. How should researchers purify [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol to achieve >95% purity for biological assays?

  • Methodological Answer : Use silica gel chromatography with a gradient of ethyl acetate/methanol (9:1 to 7:3) to separate polar impurities. For higher purity, recrystallization in ethanol/water (1:2) at 4°C is effective. Confirm purity via LC-MS (ESI+ mode) and ¹H NMR integration of characteristic peaks (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .

Q. What are the key stability considerations for storing [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation when stored with desiccants like molecular sieves .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the solubility of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Solubility in DMSO (≥50 mg/mL) and methanol (≥30 mg/mL) is preferred for biological studies, while low solubility in hexane (<0.1 mg/mL) suggests limited lipid compatibility .

Q. What advanced spectroscopic techniques are required to characterize the stereochemistry of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For solution-state analysis, use NOESY NMR to confirm spatial proximity of the 5-methyl and hydroxymethyl groups. Vibrational circular dichroism (VCD) can distinguish enantiomers in chiral environments .

Q. How can researchers validate the biological activity of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol amid potential assay interference?

  • Methodological Answer : Conduct counter-screens with structurally analogous inactive controls (e.g., 5-methylpyrrolidin-3-ol) to rule out nonspecific effects. Use orthogonal assays (e.g., SPR for binding affinity and cellular thermal shift assays for target engagement). LC-MS/MS quantifies compound integrity post-assay .

Q. What strategies mitigate oxidative degradation during in vitro studies involving [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : Add antioxidants like ascorbic acid (1 mM) or chelating agents (EDTA, 0.5 mM) to cell culture media. Monitor degradation via UPLC-PDA at 254 nm, observing the emergence of a carbonyl peak (δ 170 ppm in ¹³C NMR) indicative of alcohol oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer : Variations may stem from solvent polarity or measurement techniques. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) and compare with computational predictions (e.g., MarvinSketch, ΔG solvation models). Consensus pKa for the hydroxymethyl group is ~9.5, aligning with secondary alcohol behavior .

Mechanistic Studies

Q. What computational methods predict the interaction of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). MD simulations (GROMACS) assess binding stability over 100 ns. Validate with mutagenesis studies targeting predicted hydrogen-bonding residues (e.g., Asp/Glu) .

Analytical Method Validation

Q. How can researchers optimize LC-MS parameters for quantifying trace impurities in [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol?

  • Methodological Answer :
    Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile. Gradient: 5–95% B over 15 min. Monitor [M+H]+ at m/z 162.1. For impurities, employ charged aerosol detection (CAD) to quantify non-UV-active species. Method validation per ICH Q2(R1) guidelines ensures LOQ ≤0.1% .

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